2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKIORINXXZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and difluoroacetic acid.
Reaction Conditions:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydroxyl and methyl groups render 2-methylquinoline-4,8-diol amenable to redox transformations:
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Oxidation :
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The 4,8-diol moiety may undergo oxidation to quinone-like structures under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), though direct evidence for this compound is limited. Analogous quinoline diols, such as quinoline-4,8-diol (HMDB0060289), demonstrate oxidative instability .
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The methyl group at position 2 could be oxidized to a carboxylic acid via intermediates like 2-hydroxymethylquinoline, as observed in the metabolism of 4-methylquinoline derivatives .
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Reduction :
Condensation and Cyclization Reactions
The hydroxyl groups facilitate condensation with aldehydes and amines:
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Betti Reaction :
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Ring Expansion :
Substitution Reactions
The hydroxyl groups are reactive sites for electrophilic substitution:
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Alkylation/Acylation :
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Treatment with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) under basic conditions yields ethers or esters, respectively.
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Example:
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Sulfonation :
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Reaction with sulfonic acids or their derivatives introduces sulfonate groups at the hydroxyl positions, enhancing water solubility.
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Metal Complexation
The diol structure acts as a bidentate ligand for metal ions:
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Coordination Chemistry :
Electrophilic Aromatic Substitution
The quinoline ring undergoes substitution at electron-rich positions:
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Nitration/Sulfonation :
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Nitration at position 5 or 7 is favored due to the directing effects of the hydroxyl and methyl groups.
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Comparative Reactivity of Methylquinolines
The reactivity of 2-methylquinoline-4,8-diol differs from other methylquinoline isomers due to steric and electronic effects:
| Compound | Key Reactivity Differences
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies suggest that 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid exhibits antibacterial and antifungal properties. Its ability to interact with various biological targets may influence metabolic pathways, positioning it as a potential therapeutic agent against infections.
- Drug Development : The compound's structural features allow for modifications that can enhance its pharmacological properties. Research indicates that fluorinated compounds often exhibit improved bioavailability and metabolic stability compared to their non-fluorinated counterparts .
- Enzyme Inhibition : Interaction studies have shown that this compound can bind to specific enzyme active sites, potentially modulating their activity. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy could be employed to elucidate these interactions further.
Agrochemical Applications
- Herbicide Development : The unique chemical structure of this compound may contribute to the development of new herbicides with enhanced efficacy. The fluorine atoms can modify the compound's interaction with plant metabolic pathways, potentially leading to selective herbicidal activity.
- Pesticide Formulations : The compound's biological activity suggests potential use in formulating pesticides aimed at controlling various pests while minimizing environmental impact. Its stability and effectiveness make it a candidate for further research in agrochemical applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on various fluorinated compounds demonstrated that those similar in structure to this compound showed significant antimicrobial activity against both gram-positive and gram-negative bacteria. This supports the hypothesis that the compound could be developed into an effective antimicrobial agent.
Case Study 2: Herbicidal Activity
Research on herbicides containing difluorinated structures revealed enhanced efficacy in controlling specific weed species compared to traditional herbicides. This suggests that this compound may also provide similar benefits in agricultural applications.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxy group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position : The 3-methoxy group in the target compound likely confers moderate electron-donating effects compared to electron-withdrawing groups (e.g., nitro in ), influencing reactivity in coupling or cyclization reactions.
Biological Activity
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Chemical Formula : C₈H₇F₂NO₃
- Molecular Weight : 195.15 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential roles in cancer therapy and other therapeutic areas.
Inhibition of Cancer Cell Proliferation
Recent studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been evaluated for its activity against the PI3K pathway, which is crucial in cancer cell survival and proliferation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| T47D (Breast) | 0.15 | PI3Kα inhibition |
| MCF-7 (Breast) | 1.12 | Induction of apoptosis |
| SKOV-3 (Ovarian) | 0.50 | Cell cycle arrest |
The compound was found to induce cell cycle arrest and apoptosis in T47D cells, demonstrating its potential as a therapeutic agent in breast cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring and the presence of difluoromethyl groups significantly influence the biological activity of the compound. The incorporation of electron-withdrawing groups at specific positions on the pyridine ring enhances potency and selectivity against target pathways.
Table 2: SAR Analysis of Derivatives
| Compound | Modifications | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Base Compound | None | 1.12 | Reference for activity |
| Compound A | -F at 4-position | 0.85 | Increased potency |
| Compound B | -Cl at 6-position | 0.45 | Enhanced selectivity |
| Compound C | -CF₃ at 5-position | 0.30 | Significant increase in activity |
The primary mechanism through which this compound exerts its antiproliferative effects is through the inhibition of the PI3K pathway. This pathway is often upregulated in various cancers, making it a prime target for therapeutic intervention. The compound's ability to induce apoptosis and halt cell cycle progression further supports its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
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Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in T47D cells compared to untreated controls.
- Findings : The study reported an IC₅₀ value of 0.15 µM, indicating potent activity against breast cancer cells.
- Ovarian Cancer Model : In another study involving SKOV-3 ovarian cancer cells, the compound exhibited an IC₅₀ value of 0.50 µM and was shown to induce apoptosis through caspase activation pathways.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting fluorinated pyridine derivatives with difluoroacetic acid precursors under basic conditions (e.g., K₂CO₃ or NaH) to introduce fluorine atoms .
- Ester hydrolysis : Hydrolyzing ester intermediates (e.g., ethyl esters) under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate high-purity product. Monitor purity via HPLC or NMR .
Q. How can researchers characterize the structural and electronic properties of this compound?
Q. What are the optimal storage conditions to maintain compound stability?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
- Humidity : Use desiccants (silica gel) to avoid moisture-induced decomposition .
- Handling : Work under inert atmosphere (N₂/Ar) for hygroscopic or oxidation-sensitive intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, methoxy group) influence biological activity?
- Comparative studies : Synthesize analogs (e.g., replacing methoxy with Cl or CF₃) and test binding affinity to targets (e.g., kinases) via surface plasmon resonance (SPR) or fluorescence polarization .
- Lipophilicity assays : Measure logP values to correlate fluorine substitution with membrane permeability .
- SAR analysis : Use X-ray co-crystallography to map interactions between the pyridine ring and enzyme active sites .
Q. What computational methods are suitable for predicting reactivity or metabolite pathways?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects of fluorine substituents .
- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to prioritize in vitro targets .
- Metabolite prediction : Use software like MetaSite to simulate Phase I/II metabolism (e.g., demethylation of methoxy group) .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Chiral chromatography : Use Chiralpak® OD or AD-H columns with hexane/ethanol mobile phases .
- Kinetic resolution : Employ chiral catalysts (e.g., Ru-BINAP) in asymmetric synthesis to favor specific enantiomers .
- Crystallization-induced diastereomer separation : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .
Q. What experimental strategies address contradictory bioactivity data in different assay systems?
- Assay validation : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Dose-response curves : Calculate IC₅₀ values under standardized conditions (pH, temperature) to normalize variability .
- Proteomics profiling : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS .
Q. How can researchers design structural analogs to enhance target selectivity?
- Fragment-based design : Replace the pyridine ring with isosteres (e.g., pyrimidine) and assess binding via SPR .
- Fluorine scanning : Systematically substitute hydrogen atoms with fluorine to optimize steric and electronic complementarity .
- Crystal structure-guided optimization : Modify substituents to fill hydrophobic pockets or form hydrogen bonds in target proteins .
Q. What in vitro models are appropriate for evaluating cytotoxicity and mechanism of action?
- Cell lines : Use cancer cell lines (e.g., HeLa, MCF-7) for IC₅₀ determination via MTT or CellTiter-Glo assays .
- Enzyme inhibition : Test against recombinant enzymes (e.g., COX-2, HDACs) using fluorogenic substrates .
- ROS detection : Apply DCFH-DA probes to assess oxidative stress induction .
Q. How can isotopic labeling (e.g., ¹⁹F NMR) aid in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
